molecular formula C21H15BrN2O2S B11137888 (2Z)-6-benzyl-2-(3-bromobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

(2Z)-6-benzyl-2-(3-bromobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

Cat. No.: B11137888
M. Wt: 439.3 g/mol
InChI Key: RSPXNIMDCKPXBX-PDGQHHTCSA-N
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Description

(2Z)-6-Benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione typically involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates . The optimal reaction conditions include heating the reagents in toluene in the absence of an organic base, which affords the target products in yields ranging from 48% to 74% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-Benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolo[3,2-a]pyrimidine derivatives.

Scientific Research Applications

(2Z)-6-Benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound exhibits its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-Benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H15BrN2O2S

Molecular Weight

439.3 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione

InChI

InChI=1S/C21H15BrN2O2S/c1-13-17(11-14-6-3-2-4-7-14)19(25)23-21-24(13)20(26)18(27-21)12-15-8-5-9-16(22)10-15/h2-10,12H,11H2,1H3/b18-12-

InChI Key

RSPXNIMDCKPXBX-PDGQHHTCSA-N

Isomeric SMILES

CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC(=CC=C3)Br)/S2)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=CC=C3)Br)S2)CC4=CC=CC=C4

Origin of Product

United States

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